Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate

Catalog No.
S2680815
CAS No.
2034606-89-6
M.F
C11H17NO3S
M. Wt
243.32
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl...

CAS Number

2034606-89-6

Product Name

Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate

IUPAC Name

methyl 2-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]sulfanylacetate

Molecular Formula

C11H17NO3S

Molecular Weight

243.32

InChI

InChI=1S/C11H17NO3S/c1-15-10(13)7-16-9-4-5-12(6-9)11(14)8-2-3-8/h8-9H,2-7H2,1H3

InChI Key

FVNVYSUDNMCPNF-UHFFFAOYSA-N

SMILES

COC(=O)CSC1CCN(C1)C(=O)C2CC2

Solubility

not available
Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate, also known as 3-CPMTA, is a white to light yellow crystalline powder that has recently gained attention in various fields of research and industry. It is classified as a thioester compound and has molecular formula C13H19NO2S. 3-CPMTA is synthesized through a reaction between pyrrolidine and methyl 5-((benzyloxy)carbonyl)pentanoate.
3-CPMTA has a melting point of 88-90 °C and the boiling point of 333.3 °C at 760 mmHg. It is sparingly soluble in water and soluble in organic solvents such as ethanol, methanol, and acetone. The compound is stable and can be stored for a long time at room temperature, away from light and moisture.
The synthesis of 3-CPMTA is mainly achieved through the reaction between pyrrolidine and methyl 5-((benzyloxy)carbonyl)pentanoate, followed by thionation of the resulting compound with Lawesson's reagent. The reaction can also be conducted using alternative agents such as phosphorus pentasulfide, thionyl chloride, or elemental sulfur.
The characterization of 3-CPMTA can be conducted using various methods such as NMR spectroscopy, IR spectroscopy, Mass Spectrometry, and Elemental Analysis. These techniques aid in identifying the structure, purity, and presence of impurities in the compound.
such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have been used to determine the purity and stability of 3-CPMTA. Additionally, high-resolution mass spectrometry (HRMS) has been employed to identify isomers of 3-CPMTA.
Studies have shown that 3-CPMTA exhibits good antitumor and antibacterial activity. The compound has been found to induce apoptosis in tumor cells, and its effects on the immune system have also been observed. In addition, 3-CPMTA has been shown to have anticonvulsant properties, and researchers are currently exploring its potential therapeutic use for neurological disorders such as epilepsy.
Studies have shown that 3-CPMTA exhibits low toxicity in various animal models. However, more detailed information about the toxicity of a compound is required before it can be used in large scale industrial or therapeutic applications.
3-CPMTA has numerous potential applications in various fields of research and industry. In medicinal chemistry, it can be used as a precursor for the synthesis of analogs that exhibit promising therapeutic activity against various diseases. The compound can also be utilized in chemical synthesis, as it can act as a building block for complex molecules.
Several studies have investigated the biological and chemical properties of 3-CPMTA. Scientists are continuing to investigate the potential use of the compound and its analogs in various fields of scientific research.
3-CPMTA has the potential to be used in the development of new chemotherapeutics, pesticides, synthetic materials, and food preservatives. Additionally, the molecule can be analyzed to understand its behavior in various chemical reactions and its influence on biochemical processes.
There is still much research to be done on the potential applications of 3-CPMTA in various fields. For example, using molecular biology techniques to determine the mechanism of action of the compound will help reveal more information about its biological properties. More in vivo testing is also required to determine the effectiveness of the compound in various diseases.
for research may focus on:
- Synthesizing more analogs of 3-CPMTA to investigate their unique biological and chemical properties.
- Further investigating the potential applications of 3-CPMTA in various fields, such as material sciences and food technology.
- Studying the behavior of 3-CPMTA under different conditions to expand our understanding of the molecule's chemical properties.
- Incorporating 3-CPMTA into nanoparticles or other drug delivery systems to improve its bioavailability and targeted delivery to diseased tissues.
- Conducting further studies into the toxicity of 3-CPMTA to ensure its safety in industrial and therapeutic applications.
In conclusion, 3-CPMTA has demonstrated promising biological and chemical properties and has the potential to be used in various fields of research and industry. However, more research is required to fully understand the potential implications of the molecule in different applications.

XLogP3

0.9

Dates

Modify: 2023-08-16

Explore Compound Types